molecular formula C12H15NO3 B7569292 (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone

(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone

Cat. No. B7569292
M. Wt: 221.25 g/mol
InChI Key: HOCHFSNFIQLVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone, also known as HAMBM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the fields of medicine and pharmacology.

Mechanism of Action

The mechanism of action of (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone involves its ability to interact with various cellular targets, including enzymes and receptors. (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and to activate receptors involved in cognitive function.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of using (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in lab experiments is its lack of solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone research, including the development of new synthesis methods to improve its solubility and bioavailability, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the advantages and limitations of using (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in lab experiments and to identify potential side effects or toxicity issues.

Synthesis Methods

(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-hydroxyazetidine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in its pure form.

Scientific Research Applications

(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to improve cognitive function and reduce oxidative stress.

properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-4-11(16-2)10(5-8)12(15)13-6-9(14)7-13/h3-5,9,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCHFSNFIQLVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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